molecular formula C21H17ClN6OS B2504322 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 941905-98-2

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2504322
CAS RN: 941905-98-2
M. Wt: 436.92
InChI Key: NCMAHYDIOUGXBZ-UHFFFAOYSA-N
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Description

2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H17ClN6OS and its molecular weight is 436.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

The compound 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone, due to its structural similarity to other heteroarylindoles, may have potential anticancer applications. Compounds with related structures have been synthesized and evaluated for their antitumor activity against various human cancer cell lines, such as the MCF-7 human breast carcinoma cell line. The results indicated that many of these compounds showed moderate to high anticancer activity, suggesting that similar compounds might also possess significant anticancer properties (Abdelhamid et al., 2016).

Synthetic Versatility in Heterocyclic Chemistry

The structural features of the compound indicate its potential as a versatile intermediate in the synthesis of various heterocyclic compounds. Research has shown that compounds with similar frameworks can be utilized to develop new synthetic routes toward a wide array of heterocycles like thiophene, oxazole, triazole, pyrimidine, and others, which are of interest for their biological and medicinal properties. Such versatility underscores the potential utility of the compound in exploring novel therapeutic agents and other functional materials (Salem et al., 2021).

Potential as Mediator Release Inhibitors

Given the compound's structural complexity and the presence of a triazole-pyrimidine moiety, it may serve as a promising candidate for the development of mediator release inhibitors. Previous studies on structurally similar compounds have identified them as effective in inhibiting mediator release, a crucial step in the inflammatory response. These findings suggest potential anti-inflammatory or anti-asthmatic applications, with some compounds exhibiting significant activity at low concentrations, hinting at the therapeutic potential of similar structures (Medwid et al., 1990).

Antimicrobial Applications

Compounds containing triazole and pyrimidine rings have also been explored for their antimicrobial properties. The structural elements present in this compound suggest it may possess antimicrobial activity. Studies on similar compounds have shown effectiveness against a range of bacterial and fungal species, indicating the potential of such molecules in addressing antimicrobial resistance and developing new antibiotics (Atta et al., 2011).

properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6OS/c22-16-7-5-14(6-8-16)11-28-20-19(25-26-28)21(24-13-23-20)30-12-18(29)27-10-9-15-3-1-2-4-17(15)27/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMAHYDIOUGXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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